molecular formula C7H7NO4 B1589672 3-Hydroxy-4-methoxypyridine-2-carboxylic acid CAS No. 210300-09-7

3-Hydroxy-4-methoxypyridine-2-carboxylic acid

Cat. No. B1589672
M. Wt: 169.13 g/mol
InChI Key: OBHHCPRYWZKEIM-UHFFFAOYSA-N
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Patent
US07183278B1

Procedure details

3-Benzyloxy-4-methoxypicolinic acid (5.3 g) was suspended in 25 ml of ethanol. 10% palladium-carbon (0.5 g) was added to the suspension. The mixture was then catalytically hydrogenated under atmospheric pressure for 30 min. The reaction solution was filtered under the reduced pressure. The filtrate was concentrated under the reduced pressure to give 2.8 g (yield 81.6%) of the title compound as colorless powder.
Name
3-Benzyloxy-4-methoxypicolinic acid
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Yield
81.6%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:10]([C:17]([OH:19])=[O:18])=[N:11][CH:12]=[CH:13][C:14]=1[O:15][CH3:16])C1C=CC=CC=1>C(O)C.[C].[Pd]>[OH:8][C:9]1[C:10]([C:17]([OH:19])=[O:18])=[N:11][CH:12]=[CH:13][C:14]=1[O:15][CH3:16] |f:2.3|

Inputs

Step One
Name
3-Benzyloxy-4-methoxypicolinic acid
Quantity
5.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=NC=CC1OC)C(=O)O
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
palladium-carbon
Quantity
0.5 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered under the reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under the reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC=1C(=NC=CC1OC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 81.6%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.